molecular formula C7H10ClNO B12960494 2-Amino-5-methylphenol hydrochloride

2-Amino-5-methylphenol hydrochloride

Cat. No.: B12960494
M. Wt: 159.61 g/mol
InChI Key: GJQFWJGUCHBKNM-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2-amino-5-methylphenol hydrochloride is derived from its parent compound, 2-amino-5-methylphenol (C₇H₉NO), with the addition of a hydrochloride group. While crystallographic data for the hydrochloride salt remain unreported in the provided sources, the base compound’s geometry has been extensively studied using quantum chemical methods. Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts a planar aromatic ring system with bond lengths and angles consistent with phenolic and aniline derivatives. The methyl group at the 5-position introduces steric effects, slightly distorting the adjacent C–C bond angles by 2–3° compared to unsubstituted analogs.

The optimized geometry reveals intramolecular hydrogen bonding between the hydroxyl (-OH) and amino (-NH₂) groups, stabilizing the molecule in a conformation where the hydroxyl proton is oriented toward the amino nitrogen. This interaction shortens the O–H bond length to 0.97 Å, compared to 0.98 Å in isolated phenol. For the hydrochloride form, protonation of the amino group would disrupt this intramolecular hydrogen bond, leading to a reorganization of the molecular framework.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations on 2-amino-5-methylphenol provide critical insights into the electronic structure of its hydrochloride derivative. Hartree-Fock (HF) and DFT studies reveal a highest occupied molecular orbital (HOMO) localized on the aromatic ring and amino group, while the lowest unoccupied molecular orbital (LUMO) resides primarily on the phenolic oxygen. The HOMO-LUMO energy gap, calculated as 5.2 eV using B3LYP/6-311++G(d,p), indicates moderate chemical reactivity.

Natural bond orbital (NBO) analysis demonstrates significant hyperconjugative interactions between the lone pairs of the amino nitrogen and the σ* orbital of the adjacent C–O bond, contributing to the compound’s stability. In the hydrochloride form, protonation of the amino group would reduce this hyperconjugation, increasing the positive charge density on the nitrogen atom.

Vibrational Spectroscopy Signatures (Fourier Transform-Infrared/Raman)

Vibrational spectroscopy of this compound can be inferred from studies of the base compound. Fourier transform-infrared (FT-IR) and Raman spectra of 2-amino-5-methylphenol exhibit characteristic bands:

Vibration Mode FT-IR (cm⁻¹) Raman (cm⁻¹) Assignment
O–H stretch 3360 Phenolic hydroxyl
N–H stretch 3425 3420 Primary amine
C–C aromatic stretch 1602 1605 Ring breathing mode
C–O stretch 1258 1260 Phenolic C–O
C–N stretch 1324 1322 Aryl–amine linkage

The hydrochloride form would exhibit key differences, including a redshifted N–H stretch due to protonation (≈ 2700–3000 cm⁻¹) and intensified C–Cl vibrational modes near 700 cm⁻¹. The absence of intramolecular hydrogen bonding in the hydrochloride salt would also alter the O–H stretching frequency, shifting it to ≈ 3200 cm⁻¹.

Nuclear Magnetic Resonance Spectral Profiling

While direct NMR data for this compound are unavailable in the provided sources, the expected ¹H and ¹³C NMR profiles can be extrapolated from structural analogs:

  • ¹H NMR :

    • Aromatic protons: δ 6.5–7.2 ppm (multiplet, 3H)
    • Methyl group: δ 2.3 ppm (singlet, 3H)
    • Amino protons (in base): δ 4.8 ppm (broad, 2H)
    • Protonated amino group (in hydrochloride): δ 8.1–8.5 ppm (broad, 3H)
  • ¹³C NMR :

    • C–OH: δ 155–160 ppm
    • C–NH₂: δ 145–150 ppm
    • Methyl carbon: δ 20–22 ppm
    • Aromatic carbons: δ 115–135 ppm

The hydrochloride’s ¹H NMR spectrum would show downfield shifts for protons adjacent to the protonated amino group due to increased deshielding effects. Coupling constants between aromatic protons (J ≈ 8–9 Hz) would reflect the substituent pattern on the ring.

Properties

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

2-amino-5-methylphenol;hydrochloride

InChI

InChI=1S/C7H9NO.ClH/c1-5-2-3-6(8)7(9)4-5;/h2-4,9H,8H2,1H3;1H

InChI Key

GJQFWJGUCHBKNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-5-methylphenol hydrochloride typically involves the nucleophilic substitution reaction of benzyl alcohol and 3-chloro-4-methyl nitrobenzene in the presence of a strong base. The intermediate product undergoes hydrogenation reduction to yield 2-Amino-5-methylphenol, which is then converted to its hydrochloride salt .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production and high yield. The reaction conditions are optimized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylphenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-5-methylphenol hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

  • Substituent Effects on Yield : The methyl-substituted derivative exhibits a higher yield (50.8%) compared to bromo (36.1%) and chloro (27.2%) analogs, suggesting that electron-donating groups like -CH₃ may stabilize intermediates during hydrolysis .
  • Reagent and Condition Sensitivity : The bromo and chloro derivatives require oxalyl chloride and fewer HCl equivalents, whereas the methyl variant employs trichloroacetyl chloride and excess HCl (15 equiv.), indicating substituent-dependent reactivity .

Structural and Functional Comparisons

Halogen-Substituted Derivatives
  • 2-Amino-5-bromophenol hydrochloride and 2-Amino-5-chlorophenol hydrochloride feature halogens (-Br, -Cl) that increase molecular weight and polarity. These compounds are likely less soluble in nonpolar solvents compared to the methyl analog due to stronger halogen-induced dipole interactions .
  • Applications : Halogenated derivatives are often used in cross-coupling reactions or as intermediates in antimicrobial agents, leveraging the halogen's electronegativity for targeted bioactivity.
Alkyl-Substituted Derivatives
Methoxy-Substituted Analogs
  • 2-Amino-5-methoxyphenol hydrochloride (-OCH₃) has a similarity score of 0.85 to the methyl derivative . The methoxy group’s stronger electron-donating capability may alter acidity (pKa) and redox properties, making it suitable for antioxidant applications.
Fluorinated Derivatives
  • 5-Amino-2-fluorophenol hydrochloride introduces a fluorine atom, which increases electronegativity and metabolic stability. Fluorinated analogs are prominent in drug design, particularly for CNS-targeting molecules .

Research and Application Insights

  • Pharmaceutical Relevance : The methyl derivative’s balanced solubility and stability make it a versatile intermediate in antitumor and anti-inflammatory agent synthesis.
  • Market Trends: Consumption data for 2-Amino-5-ethylphenol hydrochloride spans 1997–2046, reflecting sustained industrial demand .

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